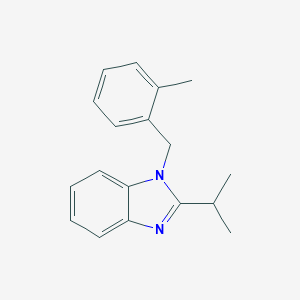
N-(1-adamantyl)-2-cyanobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-2-cyanobenzenesulfonamide, also known as ACSF-2, is a chemical compound with potential therapeutic properties. It belongs to the class of sulfonamides and has been the subject of several scientific studies.
Wirkmechanismus
The exact mechanism of action of N-(1-adamantyl)-2-cyanobenzenesulfonamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(1-adamantyl)-2-cyanobenzenesulfonamide has been shown to enhance the activity of GABA receptors, which could explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-cyanobenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could explain its anticonvulsant effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This could explain its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-adamantyl)-2-cyanobenzenesulfonamide is its high potency, which allows for the use of lower doses in experiments. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-adamantyl)-2-cyanobenzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anticonvulsant. Further studies are needed to fully understand the mechanism of action of N-(1-adamantyl)-2-cyanobenzenesulfonamide and its potential therapeutic applications.
In conclusion, N-(1-adamantyl)-2-cyanobenzenesulfonamide is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1-adamantyl)-2-cyanobenzenesulfonamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-adamantyl)-2-cyanobenzenesulfonamide involves the reaction of 1-adamantanamine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyanogen bromide to form N-(1-adamantyl)-2-cyanobenzenesulfonamide. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-2-cyanobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. It has also been studied for its neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-(1-adamantyl)-2-cyanobenzenesulfonamide |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-(1-adamantyl)-2-cyanobenzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c18-11-15-3-1-2-4-16(15)22(20,21)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-10H2 |
InChI-Schlüssel |
UFMRDXHSMXNZQU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4C#N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC=C4C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)

![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![isopropyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B256672.png)
![[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)

![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B256684.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
![2-[(4-Ethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B256694.png)